6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
描述
Historical Context and Discovery
The historical development of 6-chloro-3-(3-chlorophenyl)triazolo[4,3-b]pyridazine is intrinsically linked to the broader evolution of triazolopyridazine chemistry, which emerged from pioneering work in the mid-twentieth century. The synthesis of the triazolo[b]pyridazine nucleus was first reported in 1959 by Steck and co-workers, establishing the foundational methodology for constructing these fused heterocyclic systems. This groundbreaking research laid the groundwork for subsequent investigations into substituted derivatives, including the specific compound under examination. The development of synthetic routes to access various triazolopyridazine derivatives has continued to evolve, with researchers employing increasingly sophisticated methodologies to achieve selective functionalization at specific positions.
The emergence of 6-chloro-3-(3-chlorophenyl)triazolo[4,3-b]pyridazine as a compound of interest reflects the ongoing pursuit of bioactive heterocycles with enhanced pharmacological properties. The strategic incorporation of chlorine substituents at both the pyridazine ring and the phenyl substituent demonstrates the systematic approach employed by medicinal chemists to modulate molecular properties through halogen substitution. This compound exemplifies the refinement of synthetic strategies that have evolved since the initial discoveries in triazolopyridazine chemistry, representing decades of accumulated knowledge in heterocyclic synthesis and structure-activity relationship studies.
Recent synthetic approaches have built upon the historical foundations established by early researchers, incorporating modern coupling reactions and improved reaction conditions to access complex triazolopyridazine derivatives. The synthesis of derivatives bearing aryl substituents with specific halogen patterns, such as the 3-chlorophenyl group present in this compound, represents a continuation of the systematic exploration initiated by the pioneering work of Steck and colleagues. These advances have enabled the preparation of libraries of triazolopyridazine compounds with diverse substitution patterns, facilitating comprehensive structure-activity relationship studies.
Significance in Heterocyclic Chemistry
6-Chloro-3-(3-chlorophenyl)triazolo[4,3-b]pyridazine occupies a significant position within heterocyclic chemistry due to its unique structural features and the synthetic challenges associated with its preparation. The compound represents a sophisticated example of fused ring architecture, incorporating two distinct nitrogen-containing heterocycles that contribute to its distinctive chemical and physical properties. The presence of multiple nitrogen atoms within the triazole ring creates a highly polarized electronic environment, while the pyridazine moiety contributes additional nitrogen functionality that influences both reactivity and potential biological activity.
The molecular formula C₁₁H₆Cl₂N₄ and molecular weight of 265.1 atomic mass units reflect the compound's substantial molecular complexity, with the International Union of Pure and Applied Chemistry name 6-chloro-3-(3-chlorophenyl)-triazolo[4,3-b]pyridazine precisely describing its structural organization. The compound's structural features include strategic chlorine substitutions that significantly influence its chemical behavior and potential applications. The chlorine atom at the 6-position of the pyridazine ring occupies a position typically associated with enhanced reactivity toward nucleophilic substitution reactions, while the 3-chlorophenyl substituent provides additional electronic modulation through both the phenyl ring system and the meta-positioned chlorine atom.
The significance of this compound extends to its potential as a synthetic intermediate for accessing more complex molecular architectures. The presence of reactive sites, particularly the chlorine substituents, provides opportunities for further synthetic elaboration through established organic transformations. This versatility has made triazolopyridazine derivatives valuable building blocks in medicinal chemistry programs, where systematic modification of substituents can lead to compounds with optimized biological properties. The compound's structural complexity also makes it an attractive target for demonstrating advanced synthetic methodologies and exploring new reaction pathways within heterocyclic chemistry.
Position Within the Triazolopyridazine Family
Within the extensive triazolopyridazine family, 6-chloro-3-(3-chlorophenyl)triazolo[4,3-b]pyridazine represents a specific structural variant characterized by its particular substitution pattern and regioisomeric arrangement. The triazolopyridazine family encompasses numerous structural isomers that differ in the connectivity between the triazole and pyridazine rings, as well as the positioning of substituents on both ring systems. The triazolo[4,3-b]pyridazine framework present in this compound represents one of several possible fusion patterns, with the specific numbering indicating the precise connectivity between the rings.
The compound belongs to a broader class of triazolopyridazine derivatives that have gained attention for their diverse biological activities and synthetic accessibility. Research has demonstrated that various triazolopyridazine derivatives exhibit significant pharmacological properties, including enzyme inhibition and anticancer activities. The specific substitution pattern present in 6-chloro-3-(3-chlorophenyl)triazolo[4,3-b]pyridazine, featuring chlorine atoms at strategic positions, places it within a subset of halogenated triazolopyridazines that have shown particular promise in medicinal chemistry applications.
Comparative analysis with related triazolopyridazine compounds reveals the importance of substitution patterns in determining biological activity and chemical reactivity. For example, compounds such as 6-chloro-3-(trifluoromethyl)triazolo[4,3-b]pyridazine (Chemical Abstracts Service number 40971-95-7) share the same core structure but differ in the nature of the substituent at the 3-position. Similarly, other derivatives within this family include compounds with various aryl substituents, methyl groups, and different halogen patterns, each contributing to a comprehensive structure-activity relationship database for this molecular framework.
The triazolo[4,3-b]pyridazine core structure has been extensively explored through the synthesis of numerous derivatives, with researchers systematically investigating the effects of different substituents on biological activity and physical properties. This systematic exploration has resulted in a library of compounds that includes various aryl-substituted derivatives, alkyl-substituted variants, and compounds bearing different halogen substitutions. The position of 6-chloro-3-(3-chlorophenyl)triazolo[4,3-b]pyridazine within this family is particularly noteworthy due to its specific combination of chlorine substituents, which provides unique electronic and steric properties that distinguish it from other family members.
属性
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-2-7(6-8)11-15-14-10-5-4-9(13)16-17(10)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOOQOFTFENMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Experimental Procedure (Adapted from related compounds):
| Reagents and Conditions | Details |
|---|---|
| Starting materials | 3,6-Dichloropyridazine, 5-(3-chlorophenyl)tetrazole |
| Solvent | Toluene |
| Base | Pyridine (10 mmol) |
| Reaction conditions | Reflux for 5 hours |
| Work-up | Cooling, filtration, concentration |
| Purification | Silica gel chromatography (toluene/ethyl acetate 1:1) |
| Yield and physical form | Off-white powder, mp ~422-425 K |
- The reaction proceeds via nucleophilic substitution of one chlorine atom by the tetrazole nitrogen, followed by thermal ring transformation to form the fused triazolo ring system.
- The product exhibits an essentially planar structure with strong localization of double bonds in the pyridazine ring and a weak C–Cl bond at position 6.
Method 2: One-Pot Oxidative Cyclization Using Hydrazinylpyridazine and Aromatic Aldehydes
A more recent and efficient approach involves a one-pot synthesis starting from 3-hydrazinyl-6-chloropyridazine and 3-chlorobenzaldehyde, employing an oxidative cyclization catalyzed by tetraalkylammonium bromide and oxone as oxidant.
Key Features:
- Mild, metal-free, environmentally benign conditions
- High functional group tolerance, including halogens, nitro groups, and alkynes
- High yields (up to 92% under optimized conditions)
Reaction Scheme Summary:
- Formation of hydrazone intermediate by condensation of 3-hydrazinyl-6-chloropyridazine with 3-chlorobenzaldehyde in ethanol at 60 °C for 0.5 hours.
- Oxidative cyclization induced by Me4NBr (20 mol%) and oxone (1.5 equivalents) to close the triazolo ring.
Optimization Data (Representative):
| Oxidant System | Yield of Triazolopyridazine (%) | Notes |
|---|---|---|
| Iodine, KI, NaI | Poor yields | Ineffective alone |
| Iodine + TBHP, DMP, H2O2 | No significant improvement | Reaction unclean |
| NBS alone | Low yield | Unclean reaction |
| NBS + Oxone | Moderate yield | Improved but not optimal |
| nBu4NBr + Oxone | Good yield | Effective |
| Me4NBr + Oxone | 92% (optimal) | Best condition, mild and efficient |
Substrate Scope:
- Halo-substituted aromatic aldehydes (including 3-chlorobenzaldehyde) gave good yields.
- Electron-donating and electron-withdrawing groups were well tolerated.
- Aliphatic and heteroaromatic aldehydes also successfully converted to the desired products.
Additional Notes on Industrial and Alternative Methods
- Industrial synthesis may utilize similar cyclization routes but optimized for scale, including continuous flow reactors to improve yield and reproducibility.
- Substitution reactions at the 6-chloro position can be performed post-synthesis to generate derivatives.
- Cyclization reactions with hydrazine hydrate and orthoformates under acidic conditions are also documented for related triazolopyridazine compounds.
Comparative Summary Table of Preparation Methods
| Aspect | Nucleophilic Biaryl Coupling + Thermal Ring Transformation | One-Pot Oxidative Cyclization (Me4NBr/Oxone) |
|---|---|---|
| Starting materials | 3,6-Dichloropyridazine + substituted tetrazole | 3-Hydrazinyl-6-chloropyridazine + aromatic aldehyde |
| Reaction type | Nucleophilic substitution + thermal rearrangement | Condensation + oxidative cyclization |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux (approx. 110 °C) | Mild heating (60 °C) |
| Reaction time | 5 hours | 0.5 hours condensation + oxidative step |
| Catalyst/oxidant | Pyridine (base) | Me4NBr (20 mol%), Oxone (1.5 equiv.) |
| Yield | Moderate to good (not explicitly stated) | Up to 92% |
| Functional group tolerance | Moderate | High (halogens, nitro, alkynes tolerated) |
| Environmental considerations | Organic solvents, heating | Metal-free, mild, environmentally benign |
| Purification | Silica gel chromatography | Standard work-up, chromatography |
Research Findings and Structural Insights
- The compound exhibits an essentially planar molecular structure with minimal torsion angles (<2°) between rings, indicating strong conjugation.
- Intramolecular hydrogen bonding (C–H···N) stabilizes the structure.
- The C–Cl bond at position 6 is relatively weak (bond length ~1.732 Å), which can be exploited for further nucleophilic substitution reactions.
化学反应分析
Types of Reactions
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to different derivatives with varied biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazine derivatives, which can exhibit enhanced or modified biological activities compared to the parent compound .
科学研究应用
Medicinal Chemistry: It has shown promise as a dual inhibitor of c-Met and Pim-1 kinases, making it a potential candidate for anticancer therapies.
Biological Research: The compound has been used in studies to understand its effects on cell cycle regulation and apoptosis in cancer cells.
Industrial Applications: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
相似化合物的比较
6-Chloro-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1116743-29-3)
6-Chloro-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1096984-21-2)
6-Chloro-3-(m-tolyl)[1,2,4]triazolo[4,3-b]pyridazine
- Structure : Methyl group on the phenyl ring.
Substituent Variations at the 6-Position
3-(3-Chlorophenyl)-6-hydrazino[1,2,4]triazolo[4,3-b]pyridazine
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- Structure : Pyrazole ring introduces nitrogen-rich pharmacophores.
- Activity : Enhanced kinase inhibition due to pyrazole’s metal-chelating properties .
Antimicrobial Activity
- 3-(4-Nitrophenyl)-6-phenyl analogs : Show moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus) but weaker than chlorophenyl derivatives .
- 6-Chloro-3-(3-chlorophenyl) analog : Higher lipophilicity (logP ~3.5) correlates with improved membrane penetration, leading to stronger antifungal activity (MIC 8 µg/mL against C. albicans) .
Enzyme Inhibition
- BRD4 Bromodomain Inhibition : Derivatives with trifluoromethyl groups (e.g., Compound 6, STK651245) achieve IC₅₀ values of ~5 µM, while the dichloro analog’s bulkier substituent may reduce binding affinity .
- LRRK2 Kinase Inhibition : The 6-thioether side chain in TPZ analogs is critical for potency (IC₅₀ <100 nM), suggesting that chlorine’s electron-withdrawing effects could stabilize similar interactions .
Lipophilicity and Solubility
| Compound | logP | Molecular Weight (g/mol) |
|---|---|---|
| 6-Chloro-3-(3-chlorophenyl) analog | 3.5 | 264.09 |
| 6-Chloro-3-(4-fluorophenyl) analog | 2.8 | 248.64 |
| 6-Chloro-3-(2-methoxyphenyl) analog | 2.1 | 260.68 |
Data derived from calculated properties and experimental measurements .
生物活性
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyridazines, characterized by a triazole ring fused to a pyridazine. The presence of chlorine and chlorophenyl groups contributes to its unique chemical properties.
- Chemical Formula : C11H7Cl2N5
- CAS Number : 56383-51-8
Antiproliferative Activity
Research indicates that this compound exhibits moderate to potent antiproliferative activity against various cancer cell lines. A study synthesized a series of related compounds and evaluated their effects on cell viability.
Case Study: Antiproliferative Effects
In a comparative study involving multiple derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 0.012 |
| This compound | SGC-7901 (Gastric) | 0.014 |
| This compound | HT-1080 (Fibrosarcoma) | 0.008 |
These results demonstrate that the compound significantly inhibits the growth of cancer cells at low concentrations, comparable to known anticancer agents like CA-4 .
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for cell division. In vitro studies have shown that the compound effectively interferes with the assembly of tubulin into microtubules.
Tubulin Polymerization Assay Results
- Effect on Tubulin Polymerization : The compound was found to inhibit tubulin polymerization significantly.
- Immunofluorescence Staining : Experiments revealed that treated cells exhibited disrupted microtubule structures, confirming the compound's role in inhibiting microtubule formation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and triazole rings can enhance or diminish biological activity. For instance:
- Electron-Withdrawing Groups : Substituents like chlorine enhance activity by stabilizing the compound’s interaction with biological targets.
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects potency; para-substituted derivatives often show improved activity compared to ortho or meta .
常见问题
Q. What are the common synthetic routes for preparing 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves cyclization of hydrazine derivatives with pyridazine precursors. A general protocol includes:
- Step 1: Preparation of 3-chloro-6-hydrazinylpyridazine via substitution of 3,6-dichloropyridazine with hydrazine .
- Step 2: Condensation with aldehydes (e.g., 3-chlorobenzaldehyde) to form hydrazone intermediates.
- Step 3: Oxidative cyclization using reagents like iodobenzene diacetate (IBD) in dichloromethane to yield the triazolo-pyridazine core .
- Purification: Column chromatography or recrystallization ensures purity, with yields ranging from 48% to 67% depending on substituents .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity (e.g., aromatic protons in the 7.0–8.5 ppm range) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]+ at 245.0588 vs. calculated 245.0594) .
- X-ray Crystallography: Resolves crystal packing and intramolecular interactions (e.g., planar structure with π–π stacking at 3.699 Å) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C–Cl stretches at 771 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic challenges such as low yields or harsh reaction conditions be mitigated?
Limitations like toxic reagents (e.g., Br₂/AcOH) and multistep syntheses are addressed by:
- Alternative Oxidants: IBD in dichloromethane reduces toxicity and improves cyclization efficiency .
- One-Pot Multicomponent Reactions: Streamline synthesis by combining condensation and cyclization steps, reducing purification demands .
- Solvent Optimization: Using polar aprotic solvents (e.g., DMF) enhances reaction rates and yields for sterically hindered derivatives .
Q. How does structural modification influence biological activity?
Substituent effects are critical:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance cytotoxicity by improving membrane permeability. For example, 3,6-difluorophenyl derivatives show moderate activity against HeLa cells (IC₅₀ ~50 µM) .
- Planarity and Conformation: Nonplanar tricyclic cores (observed via X-ray) reduce intercalation with DNA but improve kinase inhibition (e.g., c-Met/Pim-1 targets) .
- Methodological Approach: Docking studies and SAR analysis guide rational design. For instance, adding methyl groups at C-7 increases steric hindrance, altering binding affinities .
Q. How can contradictions in cytotoxicity data across studies be resolved?
Discrepancies arise from:
- Cell Line Variability: HeLa cells may respond differently to Jurkat or MCF-7 lines due to expression profiles of target proteins .
- Assay Conditions: MTT vs. ATP-based assays yield divergent IC₅₀ values; standardization of protocols (e.g., incubation time, serum concentration) is critical .
- Structural Isomerism: Undetected regioisomers (e.g., triazolo[4,3-a] vs. [4,3-b] isomers) can skew results. HPLC purity checks (>98%) are recommended .
Q. What strategies improve crystallographic data quality for this compound?
- Crystal Growth: Slow evaporation from DMSO/EtOH mixtures produces diffraction-quality crystals (0.60 × 0.05 × 0.05 mm) .
- Refinement Tools: SHELXL97 refines anisotropic displacement parameters and hydrogen bonding (e.g., C–H⋯N interactions at 2.56 Å) .
- Data Collection: High-resolution synchrotron sources (λ = 0.71073 Å) reduce R-factor errors (<0.05) .
Q. What pharmacological applications are emerging for this scaffold?
Recent patents highlight:
- Senescence Modulation: Derivatives inhibit senescence-associated secretory phenotype (SASP) proteins, relevant in age-related diseases .
- Kinase Inhibition: Dual c-Met/Pim-1 inhibitors show promise in preclinical tumor models (e.g., reduced tumor volume by 60% in murine xenografts) .
- Methodological Validation: In vivo pharmacokinetics (e.g., plasma half-life >4 hours) and toxicity profiling (LD₅₀ >500 mg/kg) are ongoing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
